![molecular formula C22H26FN7O B2485809 3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920364-93-8](/img/structure/B2485809.png)
3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a fluorophenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a propanone group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, would likely be a key feature of the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles . The fluorophenyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The triazolopyrimidine core is known for its anticancer properties, making it a promising candidate for developing new cancer therapies .
Antimicrobial Agents
The compound’s structure suggests it could be effective as an antimicrobial agent. Triazolopyrimidines have been studied for their ability to combat bacterial and fungal infections, providing a basis for further exploration in this area .
Neuropharmacology
In neuropharmacology, this compound may be investigated for its effects on the central nervous system. The piperazine moiety is often found in drugs that target neurotransmitter receptors, indicating potential applications in treating neurological disorders .
Enzyme Inhibition
The compound could serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This application is crucial for developing treatments for various metabolic diseases and conditions .
Anti-inflammatory Research
Given the structural components of the compound, it may exhibit anti-inflammatory properties. Research in this area could lead to new treatments for inflammatory diseases, including arthritis and other chronic inflammatory conditions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them, thereby preventing their normal function . This can lead to a decrease in cell proliferation and an increase in cell apoptosis .
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis . This can result in a decrease in tumor growth and metastasis .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability and efficacy .
Result of Action
Similar compounds have been shown to exhibit excellent antiproliferative activities against various cancer cell lines . They can also induce apoptosis in these cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopentyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-13-11-28(12-14-29)19(31)10-5-16-3-1-2-4-16/h6-9,15-16H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUCNORGKHEQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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